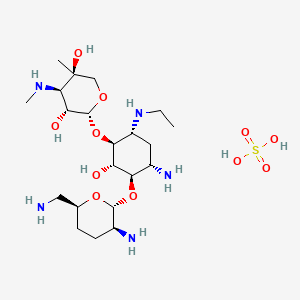
Etimycin sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etimicin sulfate is a fourth-generation aminoglycoside antibioticThis modification enhances its antibacterial activity and reduces its toxicity compared to earlier generations of aminoglycosides . Etimicin sulfate is effective against a broad spectrum of gram-negative and some gram-positive bacteria, making it valuable in treating serious infections .
準備方法
合成ルートと反応条件: エチミシン硫酸塩は、ゲンタマイシン C1a から、1-N 位にエチル基を導入することにより合成されます。このプロセスには、エチミシンの溶解度を高めるために、酸またはアルカリを pH 調整剤として使用する工程が含まれます。 等張調整剤も、迅速な滅菌を容易にするために使用されます .
工業生産方法: このプロセスは、高収率と純度を確保するために厳密に管理されており、不純物を制限するための厳格な品質管理措置が実施されます .
3. 化学反応解析
反応の種類: エチミシン硫酸塩は、以下を含む様々な化学反応を起こします。
酸化: 酸素の添加または水素の除去を含む反応です。
還元: 水素の添加または酸素の除去を含む反応です。
置換: 一つの官能基を別の官能基と置き換える反応です。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤があります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により水酸化誘導体が生成される場合がある一方、還元により脱酸素化された化合物が生成される可能性があります .
4. 科学研究への応用
エチミシン硫酸塩は、以下を含む幅広い科学研究への応用があります。
化学: アミノグリコシド系抗生物質とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 細菌のタンパク質合成および耐性機構に対する影響について調査されています。
医学: 細菌感染症の治療における有効性と安全性を評価するために臨床試験で使用されています。
化学反応の分析
Types of Reactions: Etimicin sulfate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
科学的研究の応用
Etimicin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Used in the development of new antibiotics and in quality control processes for pharmaceutical formulations
作用機序
エチミシン硫酸塩は、細菌の 30S リボソームサブユニットに結合し、メッセンジャー RNA の結合とアセプター転移 RNA サイトを阻害することにより、抗菌効果を発揮します。この阻害によりタンパク質合成が阻害され、細菌細胞が死滅します。 この化合物の腎毒性と耳毒性が低いのは、標的細胞のミトコンドリアへの蓄積が最小限であるため、ミトコンドリア機能の阻害が少なくなるためです .
類似の化合物:
ゲンタマイシン: 毒性の高い第2世代のアミノグリコシド系抗生物質です。
アミカシン: より幅広いスペクトルを持つ第3世代のアミノグリコシド系抗生物質です。
ネチルミシン: シソマイシンの半合成誘導体で、作用は似ていますが毒性が低いです。
独自性: エチミシン硫酸塩は、他のアミノグリコシドと比較して、抗菌活性が向上し、毒性が軽減されている点が特徴です。 アミノグリコシド耐性菌株が引き起こす感染症を治療できることも、その臨床的意義をさらに際立たせています .
類似化合物との比較
Gentamicin: A second-generation aminoglycoside with higher toxicity.
Amikacin: A third-generation aminoglycoside with a broader spectrum of activity.
Netilmicin: A semisynthetic derivative of sisomycin with similar action but less toxicity.
Uniqueness: Etimicin sulfate stands out due to its enhanced antibacterial activity and reduced toxicity compared to other aminoglycosides. Its ability to treat infections caused by aminoglycoside-resistant strains further highlights its clinical significance .
特性
CAS番号 |
362045-44-1 |
|---|---|
分子式 |
C21H45N5O11S |
分子量 |
575.7 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |
InChIキー |
OEBISAUVQBGQKC-ZIZSAZPJSA-N |
SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |
異性体SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O |
正規SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















